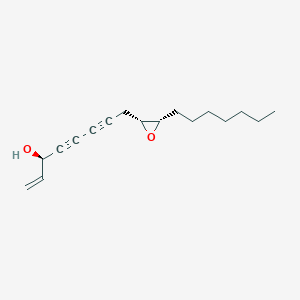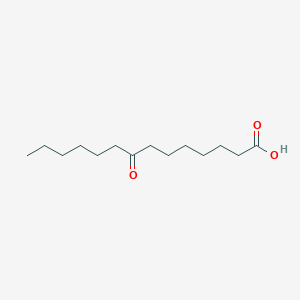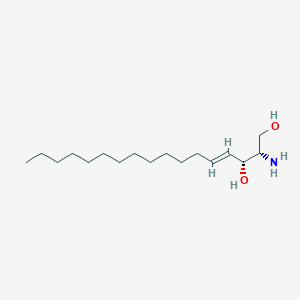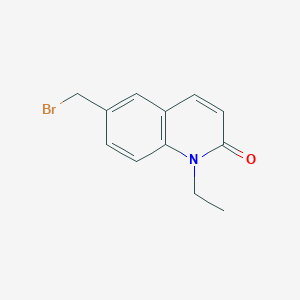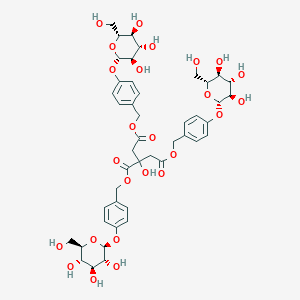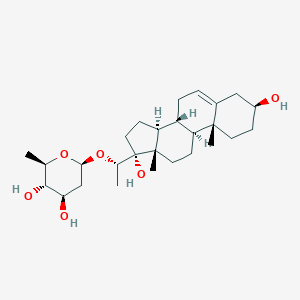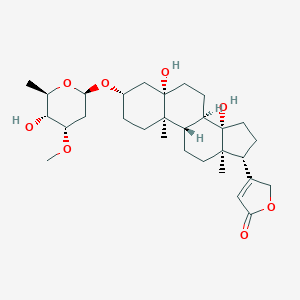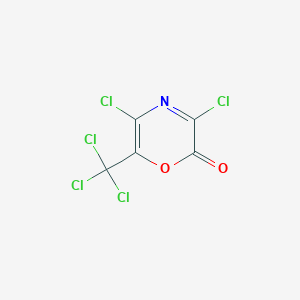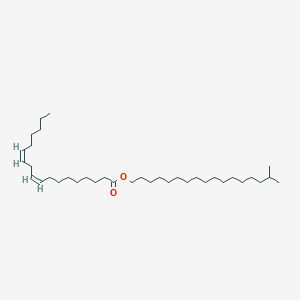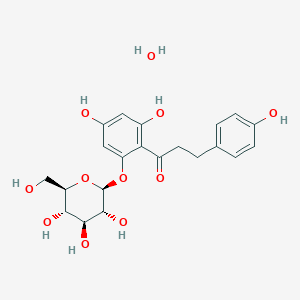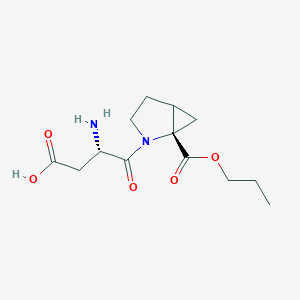
Aspartyl-2,3-methanoproline propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartyl-2,3-methanoproline propyl ester, also known as AMPPE, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. AMPPE is a derivative of the natural peptide aspartame and has been found to exhibit various biological properties.
Aplicaciones Científicas De Investigación
Aspartyl-2,3-methanoproline propyl ester has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit tumor growth and has been studied for its potential use in cancer therapy. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, but it is believed to act through various pathways. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit glutamate-induced neuronal death and to increase the expression of neurotrophic factors. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit the activity of matrix metalloproteinases and to induce apoptosis in cancer cells. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the production of cytokines and to inhibit the activation of T cells.
Efectos Bioquímicos Y Fisiológicos
Aspartyl-2,3-methanoproline propyl ester has been found to exhibit various biochemical and physiological effects. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to increase the expression of brain-derived neurotrophic factor and to decrease the expression of pro-inflammatory cytokines. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit angiogenesis and to decrease the expression of matrix metalloproteinases. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aspartyl-2,3-methanoproline propyl ester has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, there are also limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments. It is expensive, and the synthesis process is complex and time-consuming. Additionally, the mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. In neurology, further studies are needed to determine the efficacy of Aspartyl-2,3-methanoproline propyl ester in the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the optimal dose and delivery method of Aspartyl-2,3-methanoproline propyl ester for cancer therapy. In immunology, further studies are needed to determine the potential use of Aspartyl-2,3-methanoproline propyl ester in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and long-term effects of Aspartyl-2,3-methanoproline propyl ester.
Conclusion
Aspartyl-2,3-methanoproline propyl ester is a synthetic peptide that has potential therapeutic applications in various fields such as neurology, oncology, and immunology. Its mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While there are advantages and limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments, there are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. Further research is needed to determine the efficacy, safety, and optimal use of Aspartyl-2,3-methanoproline propyl ester in various therapeutic applications.
Métodos De Síntesis
Aspartyl-2,3-methanoproline propyl ester is synthesized by coupling the amino acids aspartic acid and proline with a methanoproline residue, followed by esterification with a propyl group. The synthesis of Aspartyl-2,3-methanoproline propyl ester is a complex process that requires expertise in peptide chemistry and organic synthesis.
Propiedades
Número CAS |
134732-59-5 |
|---|---|
Nombre del producto |
Aspartyl-2,3-methanoproline propyl ester |
Fórmula molecular |
C13H20N2O5 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-oxo-4-[(1S)-1-propoxycarbonyl-2-azabicyclo[3.1.0]hexan-2-yl]butanoic acid |
InChI |
InChI=1S/C13H20N2O5/c1-2-5-20-12(19)13-7-8(13)3-4-15(13)11(18)9(14)6-10(16)17/h8-9H,2-7,14H2,1H3,(H,16,17)/t8?,9-,13-/m0/s1 |
Clave InChI |
SNJZXFDYOLIBOC-JDRUZZMFSA-N |
SMILES isomérico |
CCCOC(=O)[C@]12CC1CCN2C(=O)[C@H](CC(=O)O)N |
SMILES |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
SMILES canónico |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
Sinónimos |
Asp-2,3-MePro-OPr aspartyl-2,3-methanoproline propyl ester aspartyl-2,3-methanoproline propyl ester, (1S-(1alpha,2(R*),5alpha))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



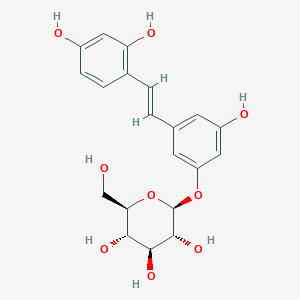
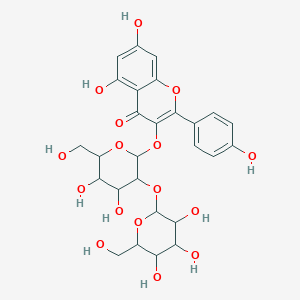
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
